molecular formula C8H8N2O3S B12088763 2-Methyl-1,3-benzoxazole-5-sulfonamide CAS No. 1094671-85-8

2-Methyl-1,3-benzoxazole-5-sulfonamide

Cat. No.: B12088763
CAS No.: 1094671-85-8
M. Wt: 212.23 g/mol
InChI Key: VEGVHOUQXJXQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-benzoxazole-5-sulfonamide (CAS 1094671-85-8) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzoxazole core, a privileged scaffold in drug discovery, fused to a sulfonamide functional group, a key pharmacophore in many therapeutic agents. The molecular formula is C8H8N2O3S, with a molecular weight of 212.23 g/mol . Benzoxazole-sulfonamide hybrids are extensively investigated for their potential biological activities. Research indicates that structural analogs of this compound exhibit a range of pharmacological properties. Specifically, benzoxazole-based sulfonamide derivatives have been identified as promising scaffolds in the development of antiviral agents , with studies showing their potential as inhibitors of the HIV-1 nucleocapsid protein (NC), a novel target for antiretroviral therapy . Furthermore, such hybrids have demonstrated substantial anti-diabetic activity , functioning as potent inhibitors of the enzymes alpha-amylase and alpha-glucosidase . The sulfonamide group itself is a classic antibacterial pharmacophore, acting as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway . This combination of features makes this compound a versatile intermediate for the synthesis of novel compounds for screening against various biological targets. Researchers can utilize this reagent to explore structure-activity relationships (SAR) and develop new therapeutic candidates in multiple disease areas. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1094671-85-8

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

2-methyl-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C8H8N2O3S/c1-5-10-7-4-6(14(9,11)12)2-3-8(7)13-5/h2-4H,1H3,(H2,9,11,12)

InChI Key

VEGVHOUQXJXQRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 2 Methyl 1,3 Benzoxazole 5 Sulfonamide and Its Derivatives

Strategies for the Construction of the Benzoxazole (B165842) Core

The synthesis of the benzoxazole ring system, a cornerstone of many pharmacologically significant molecules, has been a subject of extensive research. The traditional and most common approach involves the condensation of 2-aminophenol (B121084) with various carbonyl-containing compounds. rsc.org Modern advancements have introduced a variety of catalytic systems to improve efficiency, yield, and environmental friendliness.

Classical and Contemporary Condensation Reactions Utilizing 2-Aminophenol Precursors

The foundational method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol and a suitable electrophilic partner, such as a carboxylic acid, aldehyde, or their derivatives. rsc.orgrsc.org This process typically involves the formation of a Schiff base intermediate (when using aldehydes) or an amide intermediate, followed by an intramolecular cyclization and dehydration/oxidation to yield the aromatic benzoxazole ring.

Various catalysts have been employed to facilitate this transformation under milder conditions. For instance, Brønsted acidic ionic liquids have been used as efficient and reusable catalysts for the condensation of 2-aminophenol and aldehydes at elevated temperatures, providing high yields. rsc.orgacs.org In one study, using a Brønsted acidic ionic liquid gel catalyst at 130 °C in solvent-free conditions resulted in 85–98% yields of benzoxazole derivatives. rsc.org Similarly, samarium triflate has been utilized as a reusable acid catalyst in an aqueous medium, highlighting a green chemistry approach. organic-chemistry.org The reaction of 2-aminophenols with functionalized orthoesters also provides an efficient route to benzoxazole derivatives. organic-chemistry.org

While effective, these methods can sometimes require harsh conditions, such as the use of strong acids or high temperatures, which has prompted the development of alternative, milder strategies. rsc.orgnih.gov

Metal-Catalyzed and Nanocatalyst-Assisted Cyclization Methodologies

To circumvent the drawbacks of classical condensation reactions, significant efforts have been directed towards metal-catalyzed and nanocatalyst-assisted synthetic routes. These methods often offer higher yields, shorter reaction times, and milder conditions.

Metal-Catalyzed Cyclizations: Transition metals, particularly copper (Cu) and iron (Fe), are widely used to catalyze the intramolecular C-O bond formation required for the benzoxazole ring system. rsc.org Copper-catalyzed methods often involve the cyclization of o-haloanilides. organic-chemistry.orgnih.gov For example, a combination of copper iodide (CuI) and 1,10-phenanthroline (B135089) as a ligand has been shown to be effective for the cyclization of o-haloanilides, with the reaction rate being dependent on the halogen (I > Br > Cl). organic-chemistry.org Iron catalysts have also been employed for the oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes to produce benzoxazoles at room temperature. nih.gov Other metal complexes, such as those involving Nickel(II), have been shown to assist in the intramolecular cyclization of 2-aminophenol and aromatic aldehydes with high yields (87–94%). rsc.org

Nanocatalyst-Assisted Syntheses: Nanocatalysts have emerged as a highly efficient alternative due to their high surface-area-to-volume ratio, enhanced reactivity, and reusability. rsc.orgresearchgate.net These catalysts can be readily separated from the reaction mixture, which simplifies purification. rsc.org Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H, have been used as solid acid catalysts for the reaction of 2-aminophenol and aryl aldehydes under solvent-free conditions, demonstrating high efficiency and reusability. ajchem-a.com Another example is a magnetic solid acid nanocatalyst, [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄], which facilitated benzoxazole synthesis in water with yields of 79–89% in about 45 minutes. rsc.org Lewis acidic ionic liquids supported on magnetic nanoparticles (LAIL@MNP) have also been used, particularly under solvent-free ultrasound irradiation, which accelerates the reaction to completion within 30 minutes with yields up to 90%. rsc.orgresearchgate.net

Catalyst SystemReactantsKey AdvantagesReference
Nickel(II) complex2-Aminophenol + Aromatic AldehydesHigh yields (87-94%), low catalyst loading rsc.org
Fe₃O₄@SiO₂-SO₃H (Nanoparticles)2-Aminophenol + Aryl AldehydesSolvent-free, reusable, environmentally friendly ajchem-a.com
LAIL@MNP (Nanoparticles)2-Aminophenol + BenzaldehydesFast reaction (30 min), high yields (up to 90%), solvent-free sonication rsc.orgresearchgate.net
Copper Iodide (CuI) / 1,10-phenanthrolineo-HaloanilidesGeneral method for cyclization organic-chemistry.org
Iron(III) catalystPhenol derivatives + Benzoyl aldehyde oximesRoom temperature reaction nih.gov

Exploration of Miscellaneous Synthetic Techniques for Benzoxazole Ring Formation

Beyond condensation and metal-catalyzed cyclizations, several other innovative methods for constructing the benzoxazole core have been reported. A notable transition-metal-free approach involves the direct base-mediated intramolecular cyclization of o-haloanilides. rsc.orgnih.gov This reaction proceeds in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMSO at high temperatures, likely via a benzyne (B1209423) intermediate. rsc.orgnih.gov

Other strategies include:

The reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI. organic-chemistry.org

A reductive coupling/annulation reaction of o-nitrophenols with benzaldehydes promoted by sulfur and DABCO, offering a green approach to benzoxazoles. organic-chemistry.org

An N-heterocyclic carbene (NHC)-catalyzed intramolecular cyclization of aldimines generated in situ from 2-aminophenols and aromatic aldehydes. organic-chemistry.org

Targeted Functionalization and Derivatization at the Sulfonamide Moiety

Once the 2-methyl-1,3-benzoxazole core is synthesized, the introduction and subsequent functionalization of the sulfonamide group at the 5-position are critical steps. The synthesis typically begins with the creation of a key intermediate, 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride . bldpharm.com This electrophilic compound serves as the primary precursor for introducing the sulfonamide functionality.

The sulfonamide is formed by reacting the sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. This reaction allows for the introduction of a wide variety of substituents (R groups) onto the sulfonamide nitrogen, enabling the creation of a library of derivatives. nih.gov The general synthetic pathway involves the coupling of the sulfonyl chloride intermediate with an appropriate amine. google.com

For example, the synthesis of N-substituted 4-amino-N-[1,3-benzoxazole-2-yl]benzene sulfonamides has been achieved by reacting the corresponding amino-benzoxazole with a sulfonyl chloride, followed by further modifications. researchgate.net The sulfonamide moiety itself is of great importance in medicinal chemistry due to its reactivity profile and established presence in numerous therapeutic agents. nih.govnih.gov The introduction of different functional groups can significantly influence the molecule's properties.

Starting MaterialReagentProduct TypeSignificance
2-Methyl-1,3-benzoxazole-5-sulfonyl chlorideAmmonia (NH₃)Primary Sulfonamide (2-Methyl-1,3-benzoxazole-5-sulfonamide)Parent compound of the series
2-Methyl-1,3-benzoxazole-5-sulfonyl chloridePrimary Amines (R-NH₂)N-substituted SulfonamidesAllows for diverse functionalization (e.g., alkyl, aryl groups)
2-Methyl-1,3-benzoxazole-5-sulfonyl chlorideSecondary Amines (R₂-NH)N,N-disubstituted SulfonamidesProvides further structural diversity
2-Amino-benzoxazoleBenzenesulfonyl chloride derivativesN-(Benzoxazol-2-yl)sulfonamidesAlternative synthetic route to related structures researchgate.net

Advanced Synthetic Protocols for this compound Scaffolds

To improve synthetic efficiency, reduce waste, and simplify procedures, modern organic synthesis increasingly relies on advanced protocols such as one-pot multicomponent reactions.

One-Pot Multicomponent Reactions (MCRs) for Enhanced Synthetic Efficiency

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all reactants, represent a highly efficient synthetic strategy. researchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate complex molecules from simple starting materials.

For the synthesis of benzoxazole scaffolds, MCRs can be designed to combine the formation of the heterocyclic core and the introduction of desired substituents in a single step. For instance, a sequential one-pot procedure for synthesizing 2-aryl benzoxazoles involves an initial aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated ring closure. organic-chemistry.org While a specific MCR for this compound is not detailed in the provided context, the principles of MCRs are readily applicable. A hypothetical one-pot reaction could involve the condensation of a 5-sulfonamide-substituted 2-aminophenol with a methyl-containing reactant. More complex MCRs, such as the Ugi-azide reaction coupled with intramolecular cyclization, have been used to create highly substituted heterocyclic systems, demonstrating the power of this approach to generate molecular diversity with high bond-forming efficiency. rsc.org The use of nanocatalysts in MCRs further enhances their appeal by promoting sustainable and environmentally friendly processes for synthesizing benzoxazole derivatives. researchgate.net

Application of Heterogeneous Catalysis in Benzoxazole-Sulfonamide Synthesis

The synthesis of the benzoxazole ring, the central scaffold of this compound, has significantly benefited from the application of heterogeneous catalysts. These catalysts are favored for their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability, which aligns with more sustainable chemical manufacturing principles. Research has demonstrated the efficacy of various solid-supported catalysts in promoting the crucial condensation and cyclization steps.

One effective approach involves the use of metal oxide nanoparticles. For instance, copper(II) oxide nanoparticles have been utilized as a ligand-free heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org This method is notable for its efficiency and the ability to recover and reuse the catalyst without a significant drop in activity. organic-chemistry.org Similarly, copper(II) ferrite (B1171679) nanoparticles have proven effective in the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org This nanocatalyst can be recovered using an external magnet and reused multiple times without substantial loss of catalytic performance. organic-chemistry.org

Supported acid catalysts also play a pivotal role. Silica-supported ferric chloride (SiO2-FeCl3) has been reported as an effective catalyst for benzoxazole synthesis. ijpbs.com Another example is the use of a Brønsted acidic ionic liquid gel, which acts as an efficient and recyclable heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. nih.gov This method offers high yields and a straightforward work-up procedure. nih.gov

Ruthenium-based heterogeneous catalysts have been developed for the acceptorless dehydrogenative coupling (ADC) reaction of primary alcohols with 2-aminophenol to yield benzoxazoles. acs.org A system comprising phosphine-functionalized magnetic nanoparticles (Fe3O4@SiO2@PPh2) and a ruthenium complex was found to be an efficient and recyclable catalyst for this one-pot synthesis. acs.org

The table below summarizes various heterogeneous catalytic systems used in the synthesis of benzoxazole derivatives, which could be adapted for the synthesis of sulfonamide-substituted benzoxazoles.

Catalyst SystemReactantsReaction ConditionsYield (%)Reference
Copper(II) oxide nanoparticleso-bromoaryl derivativesDMSO, airGood organic-chemistry.org
Copper(II) ferrite nanoparticlesN-(2-halophenyl)benzamidesNot specifiedGood organic-chemistry.org
Brønsted acidic ionic liquid (BAIL) gel2-Aminophenol, BenzaldehydeSolvent-free, 130 °C, 5 hHigh nih.gov
Ru2Cl4(CO)6 with Fe3O4@SiO2@PPh22-Aminophenol, Primary alcoholsNot specifiedModerate to Good acs.org
KF–Al2O32-aminophenol, acid derivativesAcetonitrile, room temp, 45–90 min83-95 nih.gov
TiO2–ZrO22-aminophenol, aromatic aldehydeAcetonitrile, 60 °C, 15–25 min83-93 nih.gov

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthetic design of heterocyclic compounds like benzoxazoles to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts.

A significant green approach is the use of water as a solvent. The synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes has been successfully achieved using samarium triflate as a reusable acid catalyst in an aqueous medium under mild conditions. organic-chemistry.org Another strategy involves using glycerol, a biodegradable and non-toxic solvent, in conjunction with a phosphosulfonic acid catalyst for the reaction between 2-aminophenol and aromatic aldehydes. ijpbs.com

Solvent-free reaction conditions represent another cornerstone of green benzoxazole synthesis. The reaction of 2-aminophenol with aldehydes can be carried out using a Brønsted acidic ionic liquid gel as a catalyst without any solvent, which simplifies purification and reduces waste. nih.gov Similarly, the use of imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles enables the synthesis of benzoxazoles under solvent-free sonication, with water as the only byproduct. bohrium.com This method is noted for its efficiency and the reusability of the magnetic catalyst. bohrium.com

The application of alternative energy sources, such as ultrasound and microwave irradiation, also constitutes a green approach. ijpbs.comijpsonline.com Ultrasound irradiation has been used for the synthesis of benzoxazole derivatives from azo-linked substituted salicylic (B10762653) acid and 2-amino-4-chlorophenol (B47367) in ethanol, leading to shorter reaction times and high yields under ambient conditions. ijpsonline.com Microwave-assisted synthesis using Lawesson's reagent has been employed for the solvent-free reaction of carboxylic acids with 2-aminophenol to produce 2-substituted benzoxazoles in good yields. organic-chemistry.org

Electrochemical methods offer a further green alternative. The synthesis of 2-aryl benzoxazoles has been achieved via an electrochemical pathway, which avoids the need for chemical oxidants or catalysts. ijpbs.com These green methodologies, summarized in the table below, highlight the ongoing efforts to develop more sustainable synthetic routes for benzoxazole derivatives, including those with sulfonamide functionalities.

Green ApproachCatalyst/ReagentSolvents/ConditionsKey AdvantagesReference
Aqueous MediaSamarium triflateWater, mild conditionsUse of green solvent, reusable catalyst organic-chemistry.org
Ultrasound IrradiationNone specifiedEthanol, room temperatureShorter reaction time, high yield, mild environment ijpsonline.com
Solvent-Free SonicationImidazolium chlorozincate (II) ionic liquid on Fe3O4 nanoparticlesSolvent-free, sonicationRecyclable catalyst, water as sole byproduct bohrium.com
Glycerol SolventPhosphosulfonic acidGlycerolUse of a green and biodegradable solvent ijpbs.com
Microwave-Assisted SynthesisLawesson's reagentSolvent-free, microwaveRapid, solvent-free organic-chemistry.org
Electrochemical SynthesisNoneNot specifiedAvoids chemical reagents ijpbs.com

Structure Activity Relationship Sar Investigations of 2 Methyl 1,3 Benzoxazole 5 Sulfonamide Analogues

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying the core structure of 2-methyl-1,3-benzoxazole-5-sulfonamide through the introduction of various functional groups is a key strategy for modulating its interaction with biological targets. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its efficacy and selectivity.

The introduction of aromatic and heteroaromatic rings to the benzoxazole-sulfonamide core can lead to significant changes in biological activity, often by providing additional binding interactions with the target protein.

Research into benzoxazole (B165842) derivatives has shown that substituting the core with various aromatic and heteroaromatic moieties can yield potent biological activities. For instance, in a series of 1,2-disubstituted benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, substitution on the sulfonamide's phenyl ring was explored. While replacing the phenyl group with larger aromatic systems like 2-naphthyl or biphenyl (B1667301) led to a complete loss of antimicrobial activity, the introduction of other heteroaromatic rings has proven to be a successful strategy in different contexts. whiterose.ac.uk

In the development of carbonic anhydrase (CA) inhibitors, a key target for sulfonamide-based drugs, attaching heteroaromatic rings is a common design principle. Studies on coumarin-benzoxazole hybrids demonstrated that these molecules behave as selective inhibitors of tumor-associated human carbonic anhydrases (hCAs) IX and XII. tandfonline.com The benzoxazole moiety itself, when appended to other scaffolds, contributes significantly to the inhibitory action. tandfonline.com Similarly, the synthesis of benzoxazine-6-sulfonamide derivatives, where the sulfonamide is attached to a piperazine (B1678402) ring which is then substituted with various aryl and heteroaryl groups, resulted in compounds with notable antibacterial and antifungal activities. nih.gov

Table 1: Impact of Heteroaromatic Substitutions on Antimicrobial Activity of Benzoxazine-Sulfonamide Derivatives

Compound IDSubstitution on Piperazine RingAntibacterial MIC (μg/mL)Antifungal MIC (μg/mL)
2c 2-methylphenyl31.2562.5
2d 4-methylphenyl31.2562.5
2e 2-methoxyphenyl31.2562.5
2g 4-chlorophenyl31.2562.5
2h 2,4-dichlorophenyl31.2531.25
2i Pyridin-2-yl31.2562.5
2j Pyrimidin-2-yl31.2531.25
2k Pyrazin-2-yl31.2531.25
2l Thiazol-2-yl31.2562.5

Data sourced from a study on benzoxazine-6-sulfonamide derivatives, demonstrating the efficacy of various substitutions. nih.gov

Halogenation and the introduction of alkyl groups are fundamental modifications in medicinal chemistry that can drastically alter a compound's pharmacological profile by influencing its size, lipophilicity, and metabolic stability.

The strategic placement of halogen atoms can enhance binding affinity and modulate electronic properties. In a study of halogenated sulfonamide biguanides, it was found that introducing chloro, bromo, or fluoro substituents, particularly at the ortho-position of a benzenesulfonamide (B165840) ring, resulted in significant anticoagulant properties. nih.gov These ortho-halogenated derivatives were more potent than the parent compound, metformin, in prolonging prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). nih.gov

Alkyl group modifications also play a critical role. In the context of thiophene (B33073) sulfonamides designed as carbonic anhydrase inhibitors, small alkyl substitutions (like methyl, ethyl) on an adjacent 1,3-oxazole ring generally resulted in weaker CA II inhibitors compared to analogues with carboxamide substitutions at the same position. mdpi.com However, this trend was not always consistent, highlighting the nuanced effects of alkyl modifications. In another study on benzimidazole anti-inflammatory agents, replacing an ethyl linker between two carboxamide groups with a shorter methyl group or a longer alkyl chain reduced the activity, indicating an optimal linker length for biological effect. mdpi.com

The electronic nature of substituents—whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs)—is a determinant of bioactivity. These groups modify the electron density distribution across the molecule, affecting its pKa, reactivity, and ability to form hydrogen bonds.

In the development of antimicrobial agents, it has been observed that EWGs often enhance activity. For a series of thiazole (B1198619) clubbed 1,3,4-oxadiazoles, the presence of an EWG like a fluoro or nitro group at the para-position of a phenyl ring led to a positive effect on antibacterial activity. nih.gov This is often attributed to an increase in the molecule's lipophilicity, which facilitates diffusion across bacterial membranes. nih.gov Conversely, EDGs such as methyl and methoxy (B1213986) groups at the same position induced a negative effect on antibacterial potency. nih.gov

This principle was further demonstrated in a study of 2-substituted-5-(2,4-dinitrophenylsulfonamido)benzoxazoles, where the strongly electron-withdrawing dinitrophenyl group was part of the active pharmacophore, leading to significant activity against E. coli. researchgate.net The design of benzoxazole-based emitters for organic light-emitting diodes (OLEDs) also leverages these principles, using carbazole (B46965) as a donor and benzoxazole as an acceptor to create desired electronic properties. nih.gov Theoretical studies suggest that EWGs can stabilize the conjugate base of acidic moieties like benzoic acid, making them more susceptible to nucleophilic attack, a principle that can be extrapolated to interactions with biological targets. otterbein.edu

Table 2: Effect of Electronic Substituents on Antibacterial Activity (MIC in μM/mL)

Compound IDSubstituent (R) at para-positionNature of GroupActivity vs. S. aureusActivity vs. B. subtilis
5c -FElectron-Withdrawing1.563.12
5i -NO₂Electron-Withdrawing3.121.56
5d -CH₃Electron-Donating12.56.25
5e -OCH₃Electron-Donating12.56.25

Data adapted from a study on thiazole clubbed 1,3,4-oxadiazoles, illustrating the general trend of EWGs enhancing antibacterial potency. nih.gov

Positional Isomerism and its Implications for Pharmacological Differentiation

The specific placement of functional groups on the benzoxazole-sulfonamide scaffold, known as positional isomerism, can lead to dramatic differences in pharmacological activity and selectivity. Moving a substituent, even to an adjacent atom, can alter the molecule's three-dimensional shape and its interaction with the binding pocket of a biological target.

A clear example of this is seen in the study of thiophene sulfonamides as carbonic anhydrase inhibitors. A series of compounds were synthesized with substituents at position 5 of the thiophene ring, while a second series had the same substituents at position 4. mdpi.com The 2,5-thiophene-linked compounds showed a clear SAR pattern and a bias towards inhibiting the CA II isoform. However, when the substituents were moved to the 4-position, this pattern became scrambled, and the compounds lost their selectivity. mdpi.com

Similarly, in the design of antimicrobial 2-substituted-5-(sulfonamido)benzoxazoles, the primary structure features the sulfonamide group at the 5-position of the benzoxazole ring. researchgate.net The activity of these compounds is dependent on this specific arrangement, which allows for crucial interactions within the active site of bacterial enzymes like TEM-1 β-lactamase. researchgate.net Moving the sulfonamide group to other positions, such as the 4, 6, or 7-position, would likely disrupt these critical binding interactions, leading to a significant loss of potency or a change in the activity profile. The precise geometry afforded by the 5-sulfonamide substitution is therefore essential for the observed biological effect.

Design Principles for Hybrid Compounds Incorporating the Benzoxazole-Sulfonamide Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mechanism of action, targeting multiple pathways involved in a disease state. The benzoxazole-sulfonamide moiety is an attractive scaffold for such hybridization due to its proven and diverse biological activities. dergipark.org.trdergipark.org.tr

A primary principle in designing these hybrids is the selection of a suitable linker to connect the benzoxazole-sulfonamide pharmacophore to another active chemical entity. The linker must be chosen carefully to ensure the correct spatial orientation of both pharmacophores, allowing them to interact with their respective targets simultaneously. For example, benzoxazole-benzamide conjugates have been designed where a 2-thioacetamido linker connects the two fragments, creating potent VEGFR-2 inhibitors for anticancer applications. nih.gov

Another design strategy involves the direct fusion or conjugation of the benzoxazole-sulfonamide scaffold with another biologically active heterocyclic system. Coumarin-benzoxazole hybrids have been developed as selective inhibitors of tumor-associated carbonic anhydrases, demonstrating how combining two known pharmacophores can lead to potent and selective agents. tandfonline.com Similarly, benzothiazole-based sulfonamide hybrids have been synthesized to leverage the broad pharmacological profiles of both scaffolds. dergipark.org.trdergipark.org.tr The goal of this molecular hybridization is to develop multifunctional molecules that can modulate multiple disease targets at the same time. dergipark.org.trdergipark.org.tr This approach has led to the creation of novel compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov

Mechanistic Pharmacological Investigations and Identification of Biological Targets

Antimicrobial Activity and Related Mechanisms of Action

The antimicrobial properties of compounds related to 2-Methyl-1,3-benzoxazole-5-sulfonamide are attributed to their ability to interfere with essential bacterial and fungal cellular processes.

Inhibition of Bacterial Growth Pathways

The structural components of this compound, namely the benzoxazole (B165842) ring and the sulfonamide group, are associated with the inhibition of several key bacterial enzymes essential for survival and replication.

Modulation of the Dihydrofolate Reductase (DHFR) and Folate Biosynthesis Pathway

The sulfonamide moiety is a classic inhibitor of the folate biosynthesis pathway, a critical process for bacterial survival. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net They are structural analogues of para-aminobenzoic acid (PABA), a key substrate for DHPS in the synthesis of dihydrofolic acid. nanobioletters.com By blocking this enzyme, sulfonamides prevent the de novo synthesis of folates, which are necessary for the production of nucleic acids and certain amino acids, leading to a bacteriostatic effect. researchgate.netnanobioletters.com While this is the general mechanism for the sulfonamide class, specific studies detailing the interaction of this compound with DHPS or DHFR are not extensively documented in publicly available literature.

Targeting of Bacterial Topoisomerase (DNA Gyrase) Enzymes

The benzoxazole scaffold is recognized as a promising framework for the development of DNA gyrase inhibitors. researchgate.net DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and is a well-established target for antibiotics. researchgate.net Studies have shown that various 2-substituted benzoxazole derivatives exhibit antibacterial activity by inhibiting this enzyme. researchgate.net Furthermore, research on isoquinoline (B145761) sulfonamides has identified them as allosteric inhibitors of DNA gyrase, indicating that the sulfonamide group can contribute to this inhibitory activity. nih.gov A novel class of bacterial topoisomerase inhibitors featuring a benzisoxazole scaffold, an isomer of benzoxazole, has also been developed, showing potent activity against both Gram-positive and Gram-negative bacteria. nih.gov These findings suggest that compounds like this compound may exert antibacterial effects by targeting bacterial topoisomerases, although direct evidence for this specific molecule is pending further research.

Interference with Peptidoglycan Biosynthesis Enzymes (e.g., MurB, MurD, MurE)

Current scientific literature available through searches does not provide evidence linking this compound or its close analogues to the inhibition of peptidoglycan biosynthesis enzymes such as MurB, MurD, or MurE.

Characterization of Antifungal Spectrum and Potency

Benzoxazole derivatives have demonstrated a notable spectrum of antifungal activity. nih.govnih.gov The heterocyclic ring system is a key component in many compounds designed to combat fungal pathogens. nih.gov Research on related structures provides insight into the potential antifungal capabilities of this compound. For instance, a study on a series of benzoxazine-6-sulfonamide derivatives, which are structurally similar, reported significant antifungal activity. Several compounds from this series displayed low minimum inhibitory concentrations (MIC) against various fungal strains, indicating potent activity. nih.gov Another study focusing on derivatives of 3-(2-benzoxazol-5-yl)alanine also found that nearly half of the tested compounds possessed antifungal properties, including against the pathogenic species Candida albicans. nih.gov

The table below summarizes the antifungal activity of representative benzoxazine (B1645224) sulfonamide compounds against selected fungal strains.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
2c Aspergillus niger31.25
2d Aspergillus niger62.5
2e Aspergillus niger31.25
2g Aspergillus niger62.5

Data sourced from a study on benzoxazine-6-sulfonamide derivatives, which are structurally related to the subject compound. nih.gov

Enzyme Modulation Beyond Antimicrobial Targets

The benzoxazole sulfonamide scaffold is versatile and has been investigated for its ability to inhibit various enzymes beyond those related to microbial growth. This suggests a broader pharmacological potential for this class of compounds.

For example, a series of novel benzoxazole benzenesulfonamides were synthesized and identified as inhibitors of fructose-1,6-bisphosphatase (FBPase-1), a key enzyme in gluconeogenesis. nih.gov Additionally, newly synthesized benzoxazole-based sulphonamide hybrids have been shown to be potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose metabolism. researchgate.net

Furthermore, the sulfonamide group is a well-known zinc-binding group present in many carbonic anhydrase (CA) inhibitors. Studies on structurally related benzo[d]thiazole-5- and 6-sulfonamides have demonstrated potent, isoform-selective inhibition of human carbonic anhydrases, including those associated with tumors like hCA IX. researchgate.net This suggests that this compound could also potentially interact with and modulate the activity of such enzymes.

Antiviral Properties and Interactions with Viral Proteins

Benzoxazole and sulfonamide moieties are present in various compounds exhibiting a wide spectrum of biological activities, including antiviral effects against viruses such as HIV, coxsackievirus, and adenoviruses. ijresm.commdpi.comnih.gov

The Human Immunodeficiency Virus 1 (HIV-1) nucleocapsid protein (NC) is a critical protein involved in multiple stages of the viral replication cycle. nih.gov It possesses nucleic acid chaperone activity, facilitating the rearrangement of viral RNA and DNA into their most stable conformations, a process essential for reverse transcription and viral assembly. nih.govnih.gov NC's function relies on its ability to bind nucleic acids, destabilize base pairs through its zinc finger motifs, and promote strand annealing. nih.gov

While direct modulation of NC by this compound has not been explicitly detailed, related sulfonamide compounds have shown anti-HIV activity. mdpi.com For example, some 1,3,5-triazine-substituted sulfonamides have been identified as inhibitors of HIV-1 entry into host cells. mdpi.com Given that benzoxazoles are structural isosteres of naturally occurring nucleic acid bases, they have the potential to interact with viral proteins that bind nucleic acids, such as the NC protein. ijresm.com This structural mimicry could interfere with the chaperone activity of NC, disrupting viral replication.

Antineoplastic Activity and Cellular Pathway Disruption

Benzoxazole derivatives are a significant class of heterocyclic compounds investigated for their therapeutic potential against cancer. researchgate.netdoaj.org Many synthesized and naturally isolated compounds containing the benzoxazole moiety have demonstrated potent activity against various cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancers. ijresm.comresearchgate.netresearchgate.net

A key mechanism for the antineoplastic activity of many compounds is the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure. nih.gov Microtubule-targeting agents (MTAs) function by either inhibiting or enhancing the polymerization of α- and β-tubulin heterodimers. nih.gov Agents that inhibit polymerization are known as microtubule-destabilizing agents. nih.gov

Several benzoxazole derivatives act as tubulin polymerization inhibitors. ijresm.com For instance, a series of benzoxazole derivatives of combretastatin (B1194345) A-4 were synthesized and found to be potent cytotoxic agents against cancer cell lines. ijresm.com These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the microtubule network, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov The structural similarity of this compound to these known tubulin inhibitors suggests it may exert its antineoplastic effects through a similar mechanism of microtubule depolymerization.

Mechanisms of Cytotoxicity in Cancer Cell Lines, Including Apoptosis Induction

No published research was identified that specifically investigates the mechanisms of cytotoxicity or the induction of apoptosis in cancer cell lines by This compound .

Inhibition of Specific Kinases Relevant to Cancer Progression (e.g., p38 MAP kinase, CDK1, CDK5)

There is no available data from scientific literature detailing the inhibitory activity of This compound on p38 MAP kinase, CDK1, or CDK5.

Computational Chemistry and in Silico Modeling for 2 Methyl 1,3 Benzoxazole 5 Sulfonamide Research

Correlation of Computational Data with Experimental Biological Activity and Mechanistic Insights

The integration of computational chemistry and in silico modeling has become a cornerstone in the rational design and mechanistic elucidation of novel therapeutic agents. For 2-Methyl-1,3-benzoxazole-5-sulfonamide and its analogs, these computational approaches provide a bridge between molecular structure and biological function, offering predictive insights that guide synthetic efforts and biological evaluations. By correlating computational data with experimental results, researchers can unravel the intricate molecular interactions that govern the biological activity of these compounds, leading to a deeper understanding of their mechanism of action.

Computational studies on sulfonamide derivatives, including those with a benzoxazole (B165842) scaffold, have been instrumental in predicting their binding affinities and interaction modes with various biological targets. nih.govnih.gov Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR), and molecular dynamics (MD) simulations are frequently employed to model the behavior of these compounds at the molecular level. nih.govnih.gov

A pivotal aspect of this correlative analysis is the use of molecular docking to predict the binding orientation and affinity of a ligand within the active site of a target protein. For instance, in studies on related sulfonamide derivatives, molecular docking simulations have been used to investigate their interaction with enzymes like dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. nih.govresearchgate.net The docking scores and binding energies obtained from these simulations can be correlated with experimentally determined biological activities, such as the minimum inhibitory concentration (MIC) against various bacterial strains. nih.gov For example, a lower (more negative) binding energy often correlates with higher biological activity. nih.gov

The insights gained from these docking studies extend beyond simple binding affinity predictions. They provide a detailed 3D representation of the ligand-protein complex, highlighting crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to the stability of the complex. nih.govnih.govresearchgate.net This information is invaluable for understanding the structure-activity relationship (SAR) of the compounds. For instance, the sulfonamide group in many derivatives is predicted to form key hydrogen bonds with amino acid residues in the active site of target enzymes. researchgate.net

Molecular dynamics simulations further refine the understanding obtained from docking studies by providing a dynamic view of the ligand-protein complex over time. nih.govnih.gov These simulations can confirm the stability of the predicted binding mode and reveal conformational changes in the protein upon ligand binding. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key parameters analyzed in MD simulations to assess the stability of the complex. nih.gov

The table below illustrates the type of data generated from computational studies on sulfonamide derivatives and how it can be correlated with experimental biological activity.

Compound DerivativeTarget ProteinComputational MethodPredicted Binding Energy (kcal/mol)Key Predicted InteractionsExperimental Biological Activity (e.g., MIC in µg/mL)
Sulfonamide Derivative ADihydropteroate SynthaseMolecular Docking-8.5Hydrogen bonds with Arg63 and Ser219 researchgate.net50 nih.gov
Sulfonamide Derivative BBRD4Molecular DockingFavorable binding energies nih.govHydrogen and hydrophobic bonds nih.govNot specified nih.gov
Triazole Benzene (B151609) SulfonamideCarbonic Anhydrase IXMolecular Docking-9.2Interactions with Gln92, Thr200, Asn66, and His68 nih.govNot specified nih.gov

This table is illustrative and compiles data from studies on various sulfonamide derivatives to demonstrate the correlation between computational predictions and experimental outcomes.

The mechanistic insights derived from these computational models are crucial for lead optimization. By identifying the key structural features responsible for potent biological activity, medicinal chemists can design new derivatives of this compound with improved efficacy and selectivity. For example, if computational models suggest that a particular substituent on the benzoxazole ring enhances binding to the target protein, new analogs incorporating this feature can be synthesized and tested. This iterative cycle of computational prediction and experimental validation accelerates the drug discovery process.

Q & A

Q. What are the common synthetic routes for 2-Methyl-1,3-benzoxazole-5-sulfonamide derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:
  • Step 1 : Prepare intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide via solvent-free reductive amination using hydrazine hydrate and aldehydes under reflux in ethanol. Reaction progress is monitored by TLC (chloroform:methanol, 7:3) .
  • Step 2 : Use Fe(III)-montmorillonite (Fe(III)-mont) as a Lewis acid catalyst in one-pot, three-component reactions with acetophenones, aldehydes, and sulfonamide precursors. This method enhances yield (50% w/w catalyst, 80°C, 5 hours) .
  • Key Considerations : Solvent-free conditions reduce waste, while Fe(III)-mont improves reaction efficiency .

Q. How are this compound derivatives characterized?

  • Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:
  • FTIR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
  • NMR (¹H and ¹³C) : Confirms molecular structure and substituent positions (e.g., benzoxazole aromatic protons at δ 6.5–8.0 ppm).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • TLC : Monitors reaction progress using chloroform:methanol (7:3) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Fe(III)-mont increases yield by stabilizing intermediates and reducing side reactions .
  • Solvent Selection : Ethanol or solvent-free systems improve atom economy and reduce toxicity.
  • Temperature Control : Reflux conditions (e.g., 80°C for 5 hours) balance reaction rate and product stability.
  • Reagent Stoichiometry : Use a 1:1:1 molar ratio of acetophenone, aldehyde, and sulfonamide precursor to minimize byproducts .

Q. What methodologies are used to evaluate the biological activity of these compounds?

  • Methodological Answer :
  • Antimicrobial Assays : Test against bacterial/fungal strains (e.g., E. coli, S. aureus) via broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Enzyme Inhibition Studies : Assess inhibition of targets like carbonic anhydrase II using fluorometric assays or HPLC-MS/MS to quantify enzyme activity .
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) or anti-inflammatory activity via NLRP3 inflammasome inhibition .

Q. How can pharmacokinetic properties be assessed for this compound?

  • Methodological Answer :
  • In Vivo Studies : Administer ophthalmic suspensions (2% w/v) to Wistar rats and collect plasma samples via jugular vein catheters. Use HPLC-MS/MS to quantify compound levels over time .
  • ADME Profiling : Calculate parameters like clearance (CL), volume of distribution (Vd), and half-life (t₁/₂) using non-compartmental analysis.
  • Metabolite Identification : Detect metabolites (e.g., hydroxylated derivatives) via high-resolution mass spectrometry .

Q. What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with targets (e.g., carbonic anhydrase II or NLRP3) based on substituent effects .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
  • Thermodynamic Studies : Measure binding affinities via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Comparative SAR : Synthesize analogs with varied substituents (e.g., methyl, fluoro, methoxy) and test activity gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.